3-Amino-N-Butylbenzolsulfonamid

Übersicht

Beschreibung

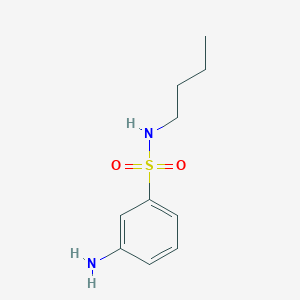

3-Amino-N-butylbenzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group attached to the benzene ring and a butyl group attached to the sulfonamide moiety. This compound is of significant interest due to its versatile applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Treatment of Prostate Conditions

NBBS has shown promise in the treatment of benign prostatic hyperplasia (BPH) and prostate carcinoma. Research indicates that NBBS exhibits antiandrogenic activity, inhibiting the growth of androgen-dependent prostate cancer cells (LNCaP) effectively. Studies have demonstrated that NBBS can significantly reduce the proliferation of these cells, making it a candidate for developing new treatments for prostate-related conditions resistant to conventional therapies such as bicalutamide and flutamide .

1.2 Mechanism of Action

The mechanism by which NBBS exerts its effects involves antagonism of the androgen receptor, which is crucial for the growth of prostate cells. This action has been observed in both wild-type and mutated androgen receptors, suggesting its potential utility in treating various forms of prostate cancer .

1.3 Lead Compound for Drug Development

Due to its efficacy in inhibiting androgen receptor activity, NBBS serves as a lead compound for synthesizing novel sulfonamide derivatives aimed at enhancing antiandrogenic properties. Variations in its structure have been explored to improve membrane permeability and biological activity .

Environmental Applications

2.1 Plasticizer Use

NBBS is utilized as a plasticizer in the production of polyamides and copolyamides. Its lipophilic nature allows it to enhance the flexibility and durability of plastic materials . However, its persistence in the environment raises concerns about potential human exposure and ecological impacts.

2.2 Environmental Persistence

Studies have detected NBBS in various environmental samples, including groundwater and surface water, indicating its stability and potential for bioaccumulation . This raises important questions regarding its long-term ecological effects and necessitates further research into its environmental fate.

Toxicological Studies

3.1 Immunotoxicity and Reproductive Effects

Research has highlighted immunotoxicity and reproductive toxicity associated with NBBS exposure. In animal studies, high doses resulted in significant reductions in reproductive organ weights and adverse histopathological changes in testes . These findings underscore the need for careful assessment of NBBS's safety profile in both industrial applications and therapeutic contexts.

3.2 Human Exposure Risks

Given its widespread use as a plasticizer, there is a potential risk for human exposure through various consumer products. Studies have suggested that further toxicological evaluations are necessary to establish safe exposure levels for humans .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Treatment for BPH and prostate carcinoma | Antiandrogenic activity; inhibits LNCaP cell growth |

| Environmental Science | Plasticizer in polymers | Detected in groundwater; persistent in the environment |

| Toxicology | Immunotoxicity and reproductive effects | Significant adverse effects observed in animal studies |

Case Studies

-

Case Study 1: Prostate Cancer Treatment

A study demonstrated that treatment with NBBS resulted in a marked reduction in LNCaP cell proliferation over an 8-day period compared to untreated controls, suggesting its potential as a therapeutic agent against hormone-resistant prostate cancer . -

Case Study 2: Environmental Impact Assessment

Research conducted on the presence of NBBS in environmental samples revealed concentrations up to 100 µg/L, indicating significant environmental persistence and raising concerns about ecological risks associated with its widespread use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-butylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with butylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for 3-Amino-N-butylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired technical grade .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-N-butylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulfonamides.

Wirkmechanismus

The precise mechanism of action of 3-Amino-N-butylbenzenesulfonamide is not fully understood. it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thereby obstructing substrate binding. This inhibition can affect various biochemical pathways, making it a valuable tool in research focused on enzyme function and regulation .

Vergleich Mit ähnlichen Verbindungen

3-Amino-N-(tert-butyl)benzenesulfonamide: Similar in structure but with a tert-butyl group instead of a butyl group.

N-Butylbenzenesulfonamide: Lacks the amino group, making it less versatile in certain chemical reactions.

Uniqueness: 3-Amino-N-butylbenzenesulfonamide stands out due to its dual functional groups (amino and butyl) attached to the sulfonamide moiety, providing unique reactivity and making it suitable for a wide range of applications in scientific research and industry .

Biologische Aktivität

3-Amino-N-butylbenzenesulfonamide (NBBS) is a compound of significant interest due to its biological activities, particularly in the context of antiandrogenic properties and potential therapeutic applications in prostate-related conditions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in preclinical models, and potential clinical implications.

Chemical Profile

- Chemical Name : 3-Amino-N-butylbenzenesulfonamide

- Molecular Formula : C10H15NO2S

- CAS Number : 19241

- Structural Characteristics : The compound features a sulfonamide group, which is known for its diverse biological activities.

NBBS exhibits several biological activities through different mechanisms:

-

Antiandrogenic Activity :

- NBBS has been shown to inhibit androgen-induced luciferase activity in cell culture experiments, indicating its potential as an antiandrogen agent. This activity is particularly relevant in the context of prostate cancer treatment, where androgens play a critical role in tumor growth .

- In studies using the LNCaP human prostate cancer cell line, NBBS treatment resulted in significantly reduced cell proliferation compared to untreated controls, suggesting effective inhibition of androgen-dependent growth pathways .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Pharmacokinetics

The pharmacokinetic profile of NBBS has been explored in animal models:

- Absorption and Distribution : Following administration, NBBS shows a triphasic elimination pattern with varying half-lives depending on the route of administration. For instance, oral bioavailability has been reported between 52% and 79% in female rats .

- Tissue Distribution : Studies indicate that NBBS preferentially partitions into red blood cells and various tissues such as the liver and kidney, which may influence its therapeutic efficacy and safety profile .

Case Studies

- Prostate Cancer Models :

- Inflammatory Models :

Comparative Biological Activity

| Compound | Antiandrogenic Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-Amino-N-butylbenzenesulfonamide (NBBS) | High | Moderate | Low |

| Other Benzenesulfonamides | Variable | High | Variable |

Eigenschaften

IUPAC Name |

3-amino-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOUCTJBESOZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408678 | |

| Record name | N-Butyl 3-Aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143173-93-7 | |

| Record name | 3-Amino-N-butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143173-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl 3-Aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-butylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.